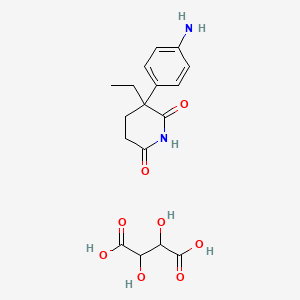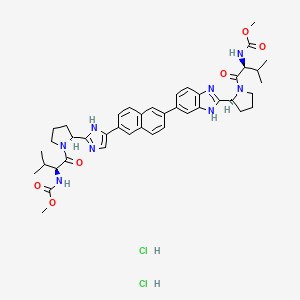
RIP2 kinase inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Receptor-interacting serine/threonine kinase 2 (RIP2) kinase inhibitor 2 is a small molecule inhibitor that targets the receptor-interacting serine/threonine kinase 2 (RIP2). This kinase plays a crucial role in the signaling pathways of nucleotide-binding oligomerization domain 1 (NOD1) and nucleotide-binding oligomerization domain 2 (NOD2), which are essential for regulating innate immunity . The inhibition of receptor-interacting serine/threonine kinase 2 has been shown to have potential therapeutic applications in treating various inflammatory diseases and cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of receptor-interacting serine/threonine kinase 2 kinase inhibitor 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of quinazoline derivatives, which are known to be effective receptor-interacting serine/threonine kinase 2 inhibitors . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of receptor-interacting serine/threonine kinase 2 kinase inhibitor 2 involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the final product .
Chemical Reactions Analysis
Types of Reactions
Receptor-interacting serine/threonine kinase 2 kinase inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives of receptor-interacting serine/threonine kinase 2 kinase inhibitor 2 .
Scientific Research Applications
Receptor-interacting serine/threonine kinase 2 kinase inhibitor 2 has a wide range of scientific research applications, including:
Mechanism of Action
Receptor-interacting serine/threonine kinase 2 kinase inhibitor 2 exerts its effects by binding to the active site of receptor-interacting serine/threonine kinase 2, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition blocks the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines . The molecular targets and pathways involved include the nucleotide-binding oligomerization domain 1 and nucleotide-binding oligomerization domain 2 receptors, as well as various adaptor proteins and kinases .
Comparison with Similar Compounds
Receptor-interacting serine/threonine kinase 2 kinase inhibitor 2 is unique in its high selectivity and potency for receptor-interacting serine/threonine kinase 2 compared to other similar compounds. Some similar compounds include:
Quinazoline derivatives: Known for their receptor-interacting serine/threonine kinase 2 inhibitory activity but may have lower selectivity.
Activin receptor-like kinase-2 inhibitors: These compounds also demonstrate inhibitory activity against receptor-interacting serine/threonine kinase 2 but may have different pharmacokinetic properties.
Other receptor-interacting serine/threonine kinase 2 inhibitors: Various small molecule inhibitors have been identified, each with unique structural features and inhibitory profiles.
Properties
IUPAC Name |
6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-(2-methoxyethoxy)quinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-13-14(2)24-25-20(13)23-16-7-8-22-17-12-18(29-10-9-28-6)19(11-15(16)17)30(26,27)21(3,4)5/h7-8,11-12H,9-10H2,1-6H3,(H2,22,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODPGRHWJBWTJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1NC2=C3C=C(C(=CC3=NC=C2)OCCOC)S(=O)(=O)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B610416.png)



![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)



